molecular formula C18H20N4S B12571319 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- CAS No. 597577-97-4

1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-

Cat. No.: B12571319
CAS No.: 597577-97-4
M. Wt: 324.4 g/mol
InChI Key: XNCGUGMAOBEOPL-UHFFFAOYSA-N
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Description

1,2,4,8-Tetraazaspiro[45]decane-3-thione, 7,9-diphenyl- is a heterocyclic compound that features a spiro structure with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- typically involves the reaction of 3,3-dimethyl-2,6-diphenylpiperidin-4-one thiosemicarbazone with m-chloroperbenzoic acid in dichloromethane. The reaction is carried out at low temperatures (0–5°C) and involves stirring for about an hour .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thione group, using various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding thiol.

Scientific Research Applications

1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- involves its interaction with biological targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the spiro structure may allow the compound to fit into specific binding pockets, enhancing its selectivity and potency.

Comparison with Similar Compounds

Uniqueness: 1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl- is unique due to its specific spiro structure and the presence of two phenyl groups, which may enhance its biological activity and stability compared to similar compounds.

Properties

CAS No.

597577-97-4

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

7,9-diphenyl-1,2,4,8-tetrazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C18H20N4S/c23-17-20-18(22-21-17)11-15(13-7-3-1-4-8-13)19-16(12-18)14-9-5-2-6-10-14/h1-10,15-16,19,22H,11-12H2,(H2,20,21,23)

InChI Key

XNCGUGMAOBEOPL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CC12NC(=S)NN2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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